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Introduction
ML204 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential

Canonical 4 and 5 (TRPC4 and TRPC5) channels.[1][2] These non-selective cation channels

are implicated in a variety of physiological processes, and the lack of selective pharmacological

tools has historically hindered the elucidation of their specific roles. ML204 emerged from a

high-throughput screening (HTS) campaign of over 300,000 compounds from the Molecular

Libraries Small Molecule Repository, which sought inhibitors of the intracellular calcium rise in

response to the stimulation of mouse TRPC4β by μ-opioid receptors.[3][4][5] This document

provides detailed application notes and protocols for the use of ML204 in HTS assays,

including quantitative data on its potency and selectivity, experimental procedures for key

assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation
The inhibitory activity of ML204 has been characterized using various in vitro assays. The

following tables summarize the quantitative data on its potency and selectivity against different

ion channels.

Table 1: Potency of ML204 against TRPC Channels
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Target Assay Type IC50 Reference

TRPC4β

Fluorescent

Intracellular Ca²⁺

Assay

0.96 µM [3][4][5]

TRPC4β
Whole-Cell Voltage

Clamp
2.6 - 3.0 µM [6]

TRPC4β (activated by

ACh)

Fluorescent

Intracellular Ca²⁺

Assay

2.91 ± 2.1 µM [3]

TRPC4 (activated by

GTPγS)

Whole-Cell Voltage

Clamp
2.85 ± 0.35 µM [7]

TRPC5 Fluorescent Assay
~65% inhibition at 10

µM
[3]

TRPC6 (muscarinic

receptor-coupled)

Fluorescent

Membrane Potential

Assay

18.4 µM [3]

TRPC3 Fluorescent Assay
9-fold selectivity vs

TRPC4
[8]

Table 2: Selectivity Profile of ML204
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Channel/Receptor
Concentration
Tested

Effect Reference

TRPV1 10 - 20 µM No appreciable block [1][4]

TRPV3 10 - 20 µM No appreciable block [1][4]

TRPA1 10 - 20 µM No appreciable block [1][4]

TRPM8 10 - 20 µM No appreciable block [1][4]

KCNQ2 10 - 20 µM No appreciable block [1][4]

Voltage-gated Na⁺

channels (mouse

DRG neurons)

10 µM
No significant

inhibition
[3]

Voltage-gated K⁺

channels (mouse

DRG neurons)

10 µM
No significant

inhibition
[3]

Voltage-gated Ca²⁺

channels (mouse

DRG neurons)

10 µM
No significant

inhibition
[3]

M2 and M3

Muscarinic Receptors
1, 3, 10 µM Antagonistic actions [9]

Signaling Pathway
TRPC4 and TRPC5 channels are activated downstream of G-protein coupled receptors

(GPCRs), primarily those coupled to Gq/11 and Gi/o proteins. The activation of these GPCRs

by agonists leads to a signaling cascade that results in the opening of TRPC4/5 channels and a

subsequent influx of cations, including Ca²⁺. ML204 acts as a direct inhibitor of the TRPC4 and

TRPC5 channels, blocking this ion influx.
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GPCR-mediated activation of TRPC4/5 and inhibition by ML204.

Experimental Protocols
The following are detailed protocols for two key assays used in the high-throughput screening

and characterization of ML204.

High-Throughput Fluorescent Intracellular Ca²⁺ Assay
This assay is designed to identify inhibitors of TRPC4 channel activation by measuring

changes in intracellular calcium concentration using a fluorescent indicator.

Experimental Workflow:
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1. Cell Seeding
(HEK293 cells expressing TRPC4β and μ-opioid receptor)

2. Dye Loading
(Fluo-4 AM)

3. Compound Addition
(ML204 or library compounds)

4. Agonist Stimulation
(e.g., DAMGO)

5. Signal Detection
(Fluorescence Plate Reader)

6. Data Analysis
(IC50 determination)

Click to download full resolution via product page

Workflow for the high-throughput fluorescent calcium assay.

Materials:

HEK293 cells stably co-expressing mouse TRPC4β and the μ-opioid receptor.

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

Black, clear-bottom 384-well microplates.

Fluo-4 AM (acetoxymethyl) ester.

Pluronic F-127.
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Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.

Probenecid.

ML204 stock solution (in DMSO).

Agonist solution (e.g., DAMGO, a μ-opioid receptor agonist).

Fluorescence plate reader with automated liquid handling.

Procedure:

Cell Seeding:

The day before the assay, seed the HEK293 cells into 384-well plates at a density that will

yield a confluent monolayer on the day of the experiment.

Dye Loading:

Prepare a Fluo-4 AM loading solution in HBSS containing 2 µM Fluo-4 AM, 0.02% Pluronic

F-127, and 2.5 mM probenecid.

Remove the cell culture medium and wash the cells once with HBSS.

Add 20 µL of the Fluo-4 AM loading solution to each well.

Incubate the plate at 37°C for 60 minutes in the dark.

After incubation, wash the cells twice with HBSS to remove extracellular dye.

Compound Addition:

Prepare serial dilutions of ML204 or other test compounds in HBSS.

Add the compound solutions to the wells. The final DMSO concentration should be kept

below 0.5%.

Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
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Agonist Stimulation and Signal Detection:

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

Establish a baseline fluorescence reading (excitation ~488 nm, emission ~520 nm) for 10-

20 seconds.

Using the instrument's liquid handling capabilities, add the agonist solution (e.g., DAMGO

to a final concentration of EC80) to all wells simultaneously.

Immediately begin recording the fluorescence signal for 2-5 minutes.

Data Analysis:

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence

from the peak fluorescence after agonist addition.

Normalize the data to the response of vehicle-treated (positive control) and agonist-free

(negative control) wells.

Plot the normalized response against the logarithm of the compound concentration and fit

the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology Assay
This assay provides a direct measure of ion channel activity and is used to validate the

inhibitory effect of ML204 on TRPC4 currents.

Materials:

HEK293 cells expressing TRPC4β and an activating receptor (e.g., μ-opioid receptor).

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Borosilicate glass capillaries for pipette fabrication.

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH

7.4 with NaOH.
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Internal solution (in mM): 140 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES,

pH 7.2 with CsOH.

Agonist (e.g., DAMGO) or channel activator (e.g., GTPγS in the internal solution).

ML204 solution.

Procedure:

Cell Preparation:

Plate cells on glass coverslips 24-48 hours before the experiment.

Pipette Preparation:

Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal

solution.

Recording:

Transfer a coverslip with cells to the recording chamber and perfuse with the external

solution.

Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

Rupture the cell membrane to achieve the whole-cell configuration.

Clamp the cell at a holding potential of -60 mV.

Current Elicitation and Inhibition:

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline

currents.

Activate TRPC4 channels by applying an agonist to the external solution or by including

GTPγS in the internal solution.[3]
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Once a stable current is established, perfuse the cell with the external solution containing

different concentrations of ML204.

Record the current at each concentration until a steady-state block is achieved.

Data Analysis:

Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after the

application of ML204.

Calculate the percentage of inhibition for each concentration.

Plot the percentage of inhibition against the logarithm of the ML204 concentration and fit

the data to determine the IC50 value.

Disclaimer: These protocols provide a general guideline. Researchers should optimize the

conditions for their specific cell lines and experimental setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK65430/
https://www.ncbi.nlm.nih.gov/books/NBK65430/
https://pubmed.ncbi.nlm.nih.gov/29973432/
https://pubmed.ncbi.nlm.nih.gov/29973432/
https://pubmed.ncbi.nlm.nih.gov/29973432/
https://www.benchchem.com/product/b1676640#ml204-s-use-in-high-throughput-screening-assays
https://www.benchchem.com/product/b1676640#ml204-s-use-in-high-throughput-screening-assays
https://www.benchchem.com/product/b1676640#ml204-s-use-in-high-throughput-screening-assays
https://www.benchchem.com/product/b1676640#ml204-s-use-in-high-throughput-screening-assays
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1676640?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

